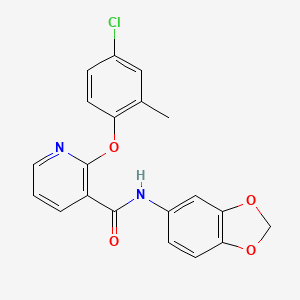
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide, commonly known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a pyridine carboxamide derivative that has been synthesized using a specific method.
作用機序
BDP-9066 exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. BDP-9066 also inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BDP-9066 has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various cell lines and animal models. Studies have shown that BDP-9066 inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BDP-9066 also induces apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
BDP-9066 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the limitations of BDP-9066 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Therefore, various formulation strategies have been developed to improve the solubility and bioavailability of BDP-9066.
将来の方向性
BDP-9066 has shown promising results in preclinical studies, and several potential therapeutic applications have been identified. Future studies should focus on the development of BDP-9066 as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and infectious diseases. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BDP-9066 in vivo, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, BDP-9066 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. BDP-9066 exhibits potent anti-inflammatory and anti-tumor activities by inhibiting the activation of NF-κB and PI3K/Akt pathways. Although BDP-9066 has several advantages for lab experiments, its poor solubility in water remains a limitation. Further studies are needed to explore the potential therapeutic applications of BDP-9066 and its pharmacokinetics and pharmacodynamics in vivo.
合成法
BDP-9066 is synthesized using a specific method that involves the reaction of 2-(4-chloro-2-methylphenoxy)nicotinic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with ammonia to obtain BDP-9066. The synthesis of BDP-9066 has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. BDP-9066 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and infectious diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-12-9-13(21)4-6-16(12)27-20-15(3-2-8-22-20)19(24)23-14-5-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAKPZLGWDMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)
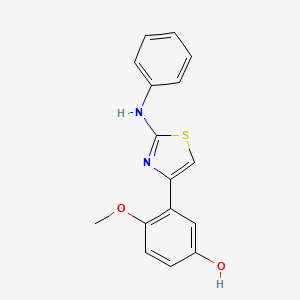
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
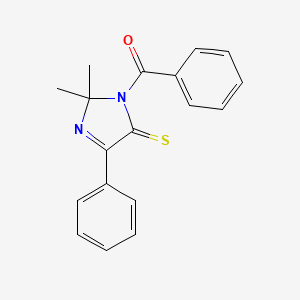

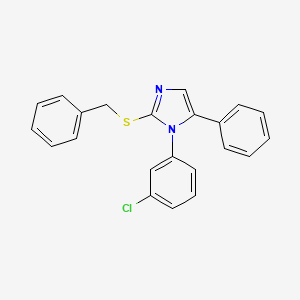
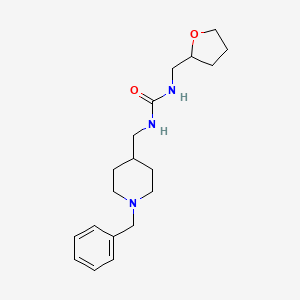
![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)
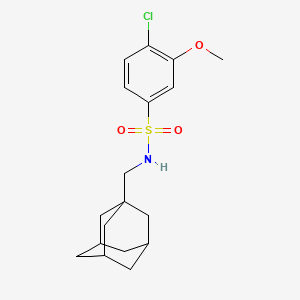

![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)